molecular formula C18H14N2O3 B1668385 CEP-8983 CAS No. 374071-46-2

CEP-8983

カタログ番号: B1668385
CAS番号: 374071-46-2
分子量: 306.3 g/mol
InChIキー: BWVHYDYUKQEFHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CEP-8983 is a complex heterocyclic compound It is characterized by its unique structure, which includes a fused ring system combining cyclopenta, pyrrolo, and carbazole moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CEP-8983 typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a suitable intermediate, followed by cyclization using reagents such as acids or bases under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

CEP-8983 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

科学的研究の応用

CEP-8983 has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of CEP-8983 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Uniqueness

CEP-8983 is unique due to its fused ring system and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

CEP-8983 is a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which play critical roles in DNA repair mechanisms. This compound has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents, particularly in cancer treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, synergistic effects with other drugs, and relevant case studies.

This compound exhibits potent inhibitory activity against PARP-1 and PARP-2, with IC50 values of approximately 20 nmol/L and 6 nmol/L, respectively . By inhibiting these enzymes, this compound disrupts the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and increased apoptosis in cancer cells. This mechanism is particularly beneficial in tumors that exhibit deficiencies in homologous recombination repair pathways.

Synergistic Effects with Chemotherapeutics

Chemoresistant Tumor Cell Lines
this compound has shown significant potential as a chemosensitizing agent. In various studies, it was found to enhance the sensitivity of chemotherapy-resistant tumor cell lines to agents such as temozolomide and irinotecan. For instance, co-administration of this compound with temozolomide resulted in a notable increase in apoptosis and growth inhibition in resistant cell lines .

Chronic Lymphocytic Leukemia (CLL)
In a study involving primary CLL samples, this compound was tested in combination with bendamustine. The results indicated that approximately 60% of patient samples demonstrated synergistic cytotoxicity when treated with the drug combination . The mean combination index (CI) values suggested a strong synergistic effect across various concentrations, highlighting the potential for this compound to enhance therapeutic outcomes in CLL.

Table 1: Summary of In Vitro Studies on this compound

StudyCell LineCombinationObserved EffectCI Value
RH18Temozolomide + this compoundIncreased apoptosis and growth inhibitionNot specified
CLL SamplesBendamustine + this compoundSynergistic cytotoxicity in 60% samplesCI ~ 1.0
HT29SN38 + this compoundEnhanced sensitivity to SN38Not specified

Clinical Implications

The findings suggest that this compound could be particularly effective in treating tumors characterized by DNA repair deficiencies. By enhancing the efficacy of existing chemotherapeutic agents, this PARP inhibitor may improve patient outcomes, especially in those with resistant forms of cancer.

Potential Applications

  • Combination Therapy : Utilizing this compound alongside traditional chemotherapeutics could lead to better management strategies for cancers such as small cell lung cancer and CLL.
  • Targeting BRCAness : The ability of this compound to induce a 'BRCAness' phenotype allows for its application even in tumors lacking traditional BRCA mutations .

特性

CAS番号

374071-46-2

分子式

C18H14N2O3

分子量

306.3 g/mol

IUPAC名

14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

InChI

InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)

InChIキー

BWVHYDYUKQEFHG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O

正規SMILES

COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O

外観

Solid powder

Key on ui other cas no.

917828-47-8
374071-46-2

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CEP-8983;  CEP 8983;  CEP8983;  CK-102;  CK102;  CK 102.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP-8983
Reactant of Route 2
CEP-8983
Reactant of Route 3
CEP-8983
Reactant of Route 4
CEP-8983
Reactant of Route 5
CEP-8983
Reactant of Route 6
CEP-8983

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。